molecular formula C15H20BrNO5 B4002616 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

Cat. No.: B4002616
M. Wt: 374.23 g/mol
InChI Key: GPPQINSHLWQQIV-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine; oxalic acid is a complex organic compound that combines a brominated aromatic ring with an amine group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine typically involves multiple steps, starting with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the prop-2-enyl group. The final step involves the reaction of the resulting intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new drugs or as a biochemical probe.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of an amine group.

    4-bromo-2-methylphenol: A simpler compound that serves as an intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of 3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.C2H2O4/c1-3-7-15-8-4-9-16-13-6-5-12(14)10-11(13)2;3-1(4)2(5)6/h3,5-6,10,15H,1,4,7-9H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPQINSHLWQQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
Reactant of Route 2
3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid
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3-(4-bromo-2-methylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid

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